molecular formula C32H22N4O8S B4931707 N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide

N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide

Cat. No.: B4931707
M. Wt: 622.6 g/mol
InChI Key: FBHMXUWJMGSQIK-UHFFFAOYSA-N
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Description

N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamide, sulfonyl, and isoindole moieties.

Properties

IUPAC Name

N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O8S/c1-17(37)33-19-3-7-21(8-4-19)35-29(39)25-13-11-23(15-27(25)31(35)41)45(43,44)24-12-14-26-28(16-24)32(42)36(30(26)40)22-9-5-20(6-10-22)34-18(2)38/h3-16H,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHMXUWJMGSQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenol with phthalic anhydride to form the isoindole structure. This is followed by sulfonylation using sulfonyl chloride to introduce the sulfonyl group. The final step involves coupling the sulfonylated isoindole with another isoindole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.

Mechanism of Action

The mechanism of action of N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Shares structural similarities but differs in functional groups and overall structure.

    Acetanilide, 4’-sulfanilyl-: Another related compound with distinct chemical properties.

    Acetyldapsone: Known for its use in medicinal chemistry, particularly in treating certain infections.

Uniqueness

N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide stands out due to its unique combination of functional groups and structural complexity

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